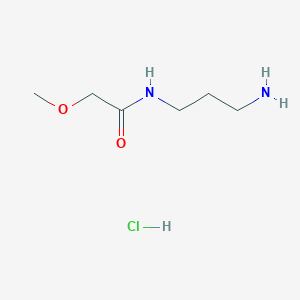
N-(3-aminopropyl)-2-methoxyacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-aminopropyl)-2-methoxyacetamide hydrochloride is a chemical compound with the molecular formula C7H15ClN2O. It is a derivative of methacrylamide and contains a primary amine group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-aminopropyl)-2-methoxyacetamide hydrochloride can be synthesized through the reaction of 1,3-diaminopropane with methacrylic anhydride in the presence of hydroquinone. The reaction typically occurs in an aqueous solution and is followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale batch reactions under controlled conditions. The process includes the purification of the product through crystallization and filtration to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-2-methoxyacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various amides, esters, and other derivatives.
Scientific Research Applications
N-(3-aminopropyl)-2-methoxyacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers and hydrogels.
Biology: Employed in the preparation of bioconjugates and as a cross-linking agent for proteins and nucleic acids.
Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the production of specialty polymers and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-2-methoxyacetamide hydrochloride involves its primary amine group, which can form covalent bonds with various substrates. This property makes it useful in bioconjugation and cross-linking reactions. The compound can interact with anionic drugs and other molecules, enhancing their stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminopropyl)methacrylamide hydrochloride
- (3-aminopropyl)triethoxysilane
- 2-aminoethyl methacrylate hydrochloride
Uniqueness
N-(3-aminopropyl)-2-methoxyacetamide hydrochloride is unique due to its methoxyacetamide group, which provides additional reactivity and versatility compared to other similar compounds. This makes it particularly useful in applications requiring specific chemical modifications and stability .
Properties
Molecular Formula |
C6H15ClN2O2 |
|---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
N-(3-aminopropyl)-2-methoxyacetamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-10-5-6(9)8-4-2-3-7;/h2-5,7H2,1H3,(H,8,9);1H |
InChI Key |
NFRRKLFCLUQTEW-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















